[1-(5-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-methyl-amine hydrochloride
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Overview
Description
[1-(5-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-methyl-amine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring substituted with a chloropyrimidine moiety and a methylamine group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(5-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-methyl-amine hydrochloride typically involves multiple steps, starting with the preparation of the chloropyrimidine intermediate One common method includes the reaction of 5-chloropyrimidine with piperidine under controlled conditions to form the desired piperidinyl-pyrimidine compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[1-(5-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-methyl-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can modify the pyrimidine ring or the piperidine moiety.
Substitution: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require bases like sodium hydride or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry
In chemistry, [1-(5-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-methyl-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential interactions with various biological targets. It can serve as a ligand in receptor binding studies or as a probe in biochemical assays.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may act as a precursor for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable for manufacturing processes that require precise chemical modifications.
Mechanism of Action
The mechanism of action of [1-(5-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-methyl-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the context of its application, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- [1-(5-Bromo-pyrimidin-2-yl)-piperidin-4-yl]-methyl-amine hydrochloride
- [1-(5-Fluoro-pyrimidin-2-yl)-piperidin-4-yl]-methyl-amine hydrochloride
- [1-(5-Methyl-pyrimidin-2-yl)-piperidin-4-yl]-methyl-amine hydrochloride
Uniqueness
Compared to similar compounds, [1-(5-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-methyl-amine hydrochloride stands out due to the presence of the chlorine atom, which can significantly influence its reactivity and binding properties. This unique feature allows for distinct chemical modifications and interactions, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(5-chloropyrimidin-2-yl)-N-methylpiperidin-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN4.ClH/c1-12-9-2-4-15(5-3-9)10-13-6-8(11)7-14-10;/h6-7,9,12H,2-5H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQBQXMLCORKMGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCN(CC1)C2=NC=C(C=N2)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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